(2S)-4,4-Difluorooxolane-2-carboxylicacid
Description
Significance of Fluorine in Modulating Molecular Architecture and Reactivity in Organic Synthesis
The incorporation of fluorine into organic molecules has become a pivotal strategy in modern organic synthesis and medicinal chemistry. rsc.orgnih.gov The fluorine atom, being the most electronegative element, imparts unique properties to organic compounds. nih.govmdpi.com Its small size allows it to act as a hydrogen isostere, yet its electronic properties are vastly different. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which enhances the thermal and metabolic stability of fluorinated compounds. nih.gov
Fluorine's high electronegativity can significantly alter the acidity and basicity of nearby functional groups through inductive effects, influencing a molecule's pKa. nih.govmdpi.com This modulation of electronic properties can affect reactivity, molecular conformation, and binding affinity to biological targets. nih.gov Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery. nih.govmdpi.com The strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug. nih.gov Consequently, fluorinated organic molecules are prevalent in pharmaceuticals, agrochemicals, and materials science. rsc.org
The Role of Chiral Heterocycles as Essential Scaffolds in Advanced Organic Chemistry
Chiral heterocycles are fundamental building blocks in organic chemistry, prized for their structural diversity and significant biological activity. numberanalytics.com These compounds contain at least one heteroatom (such as oxygen, nitrogen, or sulfur) within a ring structure and possess a stereocenter, making them non-superimposable on their mirror images. numberanalytics.com This property, known as chirality, is crucial in biological systems, where molecular recognition is highly specific. hilarispublisher.comhilarispublisher.com
The three-dimensional arrangement of atoms in chiral heterocycles is critical in determining their chemical and biological properties, including reactivity and how they interact with enzymes and receptors. numberanalytics.com As a result, many pharmaceuticals contain chiral heterocyclic cores, which are essential for their therapeutic effects. numberanalytics.comnumberanalytics.com The synthesis of enantiomerically pure heterocycles is a major focus of modern organic synthesis, employing methods such as asymmetric catalysis, the use of chiral auxiliaries, and chiral pool synthesis. numberanalytics.com The ability to control the stereochemistry of these scaffolds allows chemists to design molecules with specific functions, leading to applications in drug development, materials science, and technology. numberanalytics.comhilarispublisher.comhilarispublisher.com
Overview of Oxolane (Tetrahydrofuran) Derivatives in Synthetic Methodologies
Oxolane, commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that serves as a core structure in a vast number of synthetic and naturally occurring molecules. wikipedia.org Substituted tetrahydrofurans are found in a wide array of biologically active compounds, including annonaceous acetogenins, lignans, and polyether ionophores, which exhibit antitumor, antimalarial, and antimicrobial activities. nih.gov
Due to the prevalence and importance of the oxolane ring, numerous synthetic methodologies have been developed for the stereoselective construction of its derivatives. nih.gov These methods include nucleophilic substitution processes, such as intramolecular SN2 reactions, as well as various cyclization strategies. nih.govdiva-portal.org Ring-expansion reactions of smaller heterocycles like oxetanes also provide a route to tetrahydrofuran derivatives. rsc.org The versatility of the oxolane scaffold makes it a crucial component in the toolbox of synthetic organic chemists for the construction of complex molecular architectures. nih.gov
Contextualization of (2S)-4,4-Difluorooxolane-2-carboxylic Acid within Contemporary Fluorine Chemistry and Chiral Synthesis
(2S)-4,4-Difluorooxolane-2-carboxylic acid is a molecule that embodies the principles of modern chiral and fluorine chemistry. Its structure features several key components that make it a valuable building block in organic synthesis:
A Chiral Center: The stereocenter at the C2 position, defined as (S), makes it a chiral molecule. This is significant for applications in asymmetric synthesis and for creating pharmaceuticals where a specific enantiomer is required for biological activity. hilarispublisher.comhilarispublisher.com
A Difluorinated Moiety: The gem-difluoro group at the C4 position introduces the unique properties of fluorine. This can enhance metabolic stability and modulate the electronic properties of the oxolane ring.
An Oxolane Ring: The tetrahydrofuran scaffold is a common motif in many biologically active compounds. nih.gov
A Carboxylic Acid Group: This functional group is a versatile handle for further chemical transformations and can act as a bioisostere or be involved in binding interactions with biological targets. nih.gov
This compound serves as a chiral building block, a class of molecules essential for the synthesis of complex, enantiomerically pure target structures, particularly in drug discovery. nih.govnih.gov The combination of chirality and fluorine substitution in a heterocyclic system makes (2S)-4,4-Difluorooxolane-2-carboxylic acid a highly specialized and potentially impactful synthon.
Below is a table summarizing the key structural features and their significance:
| Structural Feature | Significance |
|---|---|
| (2S) Stereocenter | Provides chirality, crucial for stereospecific interactions in biological systems and for use in asymmetric synthesis. |
| 4,4-Difluoro Group | Enhances metabolic stability, modulates lipophilicity and pKa, and can influence molecular conformation. |
| Oxolane (Tetrahydrofuran) Ring | A common scaffold in natural products and pharmaceuticals with established biological relevance. |
| 2-Carboxylic Acid | A versatile functional group for further synthetic modifications and potential interactions with biological targets. |
Research Gaps and Future Perspectives in the Synthesis and Application of (2S)-4,4-Difluorooxolane-2-carboxylic Acid
While the conceptual value of (2S)-4,4-Difluorooxolane-2-carboxylic acid is clear from the principles of medicinal and synthetic chemistry, a detailed survey of the scientific literature indicates that this specific molecule is not yet extensively studied. Its availability from commercial suppliers suggests its use as a building block in proprietary research, likely within the pharmaceutical industry. chemicalregister.combldpharm.com
The primary research gap appears to be the lack of published, peer-reviewed data on the following:
Novel Synthetic Routes: Development of more efficient, scalable, and stereoselective synthetic methods for its preparation would be highly valuable.
Detailed Physicochemical Properties: A comprehensive characterization of its properties beyond basic identifiers is needed.
Explored Applications: There is a significant opportunity to investigate its application in the synthesis of novel bioactive molecules and to study the impact of its unique structure on biological activity. For instance, its use in creating new enzyme inhibitors or as a component of novel materials could be explored.
Comparative Studies: Research comparing the properties and biological activities of molecules containing this moiety versus their non-fluorinated or racemic counterparts would provide valuable insights into the roles of fluorine and chirality.
Future research should focus on exploring the synthetic utility of (2S)-4,4-Difluorooxolane-2-carboxylic acid. Its incorporation into a wider range of molecular scaffolds and subsequent biological evaluation could uncover novel therapeutic agents or materials with unique properties. The development and publication of such studies would significantly advance its role from a specialized chemical commodity to a well-understood and widely utilized tool in advanced organic chemistry.
Structure
3D Structure
Properties
CAS No. |
2165729-43-9 |
|---|---|
Molecular Formula |
C5H6F2O3 |
Molecular Weight |
152.10 g/mol |
IUPAC Name |
(2S)-4,4-difluorooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9)/t3-/m0/s1 |
InChI Key |
RKZXHJRHGLOJQR-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](OCC1(F)F)C(=O)O |
Canonical SMILES |
C1C(OCC1(F)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Access to 2s 4,4 Difluorooxolane 2 Carboxylic Acid
Retrosynthetic Strategies for the Difluorooxolane Core
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For the (2S)-4,4-Difluorooxolane-2-carboxylic acid core, the primary disconnections focus on the formation of the carbon-fluorine bonds and the construction of the oxolane ring.
A key retrosynthetic step involves the disconnection of the two C-F bonds at the C4 position. This transformation leads back to a precursor containing a carbonyl group, specifically a (2S)-4-oxooxolane-2-carboxylic acid derivative. This ketone intermediate is a critical juncture in the synthesis, as it sets the stage for the crucial gem-difluorination step.
Further disconnection of the oxolane ring itself, typically through a C-O bond cleavage, can lead to various acyclic precursors. For instance, a disconnection at the C1-O bond points towards a linear 4,5-dihydroxy-pentanoic acid derivative, where an intramolecular cyclization (e.g., an etherification) would form the heterocyclic ring. The stereocenter at C2 must be installed or sourced from a chiral starting material early in the synthetic sequence. This strategy highlights the two main challenges: forming the chiral oxolane scaffold and introducing the gem-difluoro moiety.
Enantioselective Approaches to the Chiral (2S)-Oxolane Scaffold
Achieving the desired (2S) stereochemistry at the C2 position is paramount and can be accomplished through several enantioselective strategies. These approaches can be broadly categorized into the de novo asymmetric construction of the oxolane ring or the modification of pre-existing chiral molecules.
Building the chiral oxolane ring from achiral or racemic precursors requires the use of asymmetric reactions to control the stereochemical outcome.
One of the most straightforward methods to ensure the correct stereochemistry is to begin with a precursor that already contains the desired chiral center. An acyclic starting material, possessing the (S)-stereocenter at the carbon that will become C2 of the oxolane ring, can be subjected to a cyclization reaction. For example, a chiral epoxy alcohol can undergo intramolecular ring-opening to form the tetrahydrofuran (B95107) ring with high stereosfidelity. Similarly, a chiral diol can be selectively protected and then cyclized to yield the desired oxolane structure. The stereochemistry of the final product is directly dictated by the configuration of the starting material.
Asymmetric catalysis offers a powerful and atom-economical approach to constructing chiral heterocycles. In this strategy, a small amount of a chiral catalyst is used to induce enantioselectivity in a ring-forming reaction. For the synthesis of the (2S)-oxolane scaffold, several catalytic methods could be envisioned:
Asymmetric Hydrogenation: The reduction of a 2-substituted furan (B31954) or dihydrofuran precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can produce the saturated oxolane ring with high enantiomeric excess.
Intramolecular Cycloadditions: A Diels-Alder reaction using a furan derivative as the diene can produce a bicyclic adduct, which can then be transformed into the desired 2-substituted tetrahydrofuran. nih.gov The use of chiral Lewis acids can render this cycloaddition enantioselective.
Metal-Catalyzed Cyclization: Transition metals, particularly silver (I) and palladium, can catalyze the intramolecular cyclization of allenic or acetylenic alcohols to form chiral dihydrofurans or tetrahydrofurans. nih.gov The presence of chiral ligands on the metal center can effectively control the stereochemical outcome of the cyclization.
These catalytic methods provide versatile routes to the chiral oxolane core from readily accessible starting materials.
The chiral pool, which consists of abundant and inexpensive enantiopure natural products, serves as an excellent source of starting materials for complex synthesis. acs.org For the synthesis of (2S)-4,4-Difluorooxolane-2-carboxylic acid, L-glutamic acid and (2S,4R)-4-hydroxy-L-proline are highly relevant chiral pool building blocks.
A particularly effective strategy starts with (2S,4R)-4-hydroxy-L-proline. This compound already contains the desired (2S) stereocenter and the five-membered ring structure, albeit a pyrrolidine (B122466). A synthetic sequence can be designed to convert the pyrrolidine ring into the target oxolane ring. However, a more direct and common approach is to utilize the existing framework to synthesize the closely related analog, 4,4-difluoro-L-proline. The methodologies developed for this synthesis are directly applicable to the oxolane target. For instance, the hydroxyl group at C4 of hydroxyproline (B1673980) can be oxidized to a ketone, which then serves as the precursor for gem-difluorination. acs.orgnih.gov This strategy leverages the inherent chirality of the starting material to ensure the correct stereochemistry in the final product.
| Starting Material | Key Transformation | Resulting Scaffold |
| (2S,4R)-4-Hydroxy-L-proline | Oxidation of C4-OH to ketone | (2S)-4-Oxo-pyrrolidine-2-carboxylic acid |
| L-Glutamic Acid | Cyclization to form lactam | (2S)-Pyroglutamic acid |
Asymmetric Construction of the Oxolane Ring System
Stereocontrolled Introduction of Geminal Fluorine Atoms at the C4 Position
The final key transformation is the introduction of the geminal difluoro group at the C4 position of the oxolane ring. This is typically achieved by the fluorination of a corresponding ketone precursor, (2S)-4-oxooxolane-2-carboxylic acid, or a suitable ester derivative.
The most common method for this transformation is deoxofluorination, where the carbonyl oxygen is replaced by two fluorine atoms. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose. nih.gov The reaction involves the treatment of the C4-keto-oxolane precursor with DAST, which converts the ketone directly into the desired 4,4-difluorooxolane. This method has been successfully applied in the synthesis of 4,4-difluoro-L-proline from a 4-keto-L-proline derivative, demonstrating its efficacy in creating the gem-difluoro moiety on a five-membered ring without disturbing the existing stereocenter at C2. nih.gov
Other modern fluorinating reagents can also be employed, such as morpholinosulfur trifluoride or XtalFluor-M, which may offer advantages in terms of safety and reactivity for specific substrates. acs.orgacs.org Electrophilic fluorinating agents, like N-fluorobenzenesulfonimide (NFSI), have also been used to synthesize 4,4-difluoroglutamic acid from a pyroglutamic acid derivative, indicating another viable route for gem-difluorination of related lactam systems. montclair.edu The choice of reagent depends on the specific substrate and the desired reaction conditions. The stereochemical integrity of the C2 center is generally maintained during these fluorination reactions, as the reaction occurs at the remote C4 position.
| Precursor | Fluorinating Reagent | Product Feature | Reference Example |
| Z-4-keto-L-proline benzyl (B1604629) ester | DAST | 4,4-difluoro-L-proline derivative | nih.gov |
| N-Boc-4-oxo-proline tert-butyl ester | Morpholinosulfur trifluoride | 4,4-difluoro-L-proline derivative | acs.org |
| Bicyclic lactam from pyroglutamic acid | NFSI | (2S)-4,4-difluoroglutamic acid | montclair.edu |
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enolate or a silyl (B83357) enol ether, with a source of "F+". Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. researchgate.netnih.gov In a plausible synthetic route to (2S)-4,4-Difluorooxolane-2-carboxylic acid, a precursor such as a protected (2S)-4-oxooxolane-2-carboxylate could be converted into its corresponding silyl enol ether. Subsequent treatment with an electrophilic fluorinating agent would then introduce the first fluorine atom. A second fluorination event at the same carbon center would yield the desired gem-difluoro group. abdn.ac.uk
The stereoselectivity of the initial fluorination can be influenced by chiral auxiliaries or catalysts. However, achieving a double fluorination at the C4 position requires careful control of reaction conditions to prevent side reactions and ensure high yields. This strategy has been successfully applied to the synthesis of other fluorinated heterocycles, such as 3-fluoro-3,6-dihydropyridines. researchgate.net
Table 1: Common Electrophilic Fluorination Reagents
| Reagent Name | Chemical Name | Typical Application |
|---|---|---|
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Fluorination of enolates, silyl enol ethers, and activated C-H bonds |
Nucleophilic Fluorination Methodologies
Nucleophilic fluorination is a widely employed and effective strategy for synthesizing gem-difluoro compounds from carbonyl precursors. This approach utilizes a fluoride (B91410) source to displace leaving groups or, more commonly, to replace the oxygen atoms of a ketone. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues (e.g., Deoxo-Fluor®) are particularly effective for this transformation. nih.govorganic-chemistry.orgsoton.ac.uk
A highly analogous and well-documented synthesis is that of 4,4-difluoro-L-proline. nih.gov In this process, a protected 4-keto-L-proline ester is treated with DAST. The reaction proceeds by converting the ketone's carbonyl group into a gem-difluoromethylene group. This methodology is directly applicable to the synthesis of the target oxolane derivative. The synthesis would begin with an enantiomerically pure precursor, such as ethyl (2S)-4-oxooxolane-2-carboxylate. Treatment with DAST or a similar reagent would then directly install the 4,4-difluoro moiety while preserving the stereochemistry at the C2 position. nih.gov This method is often favored for its directness and reliability in converting ketones to gem-difluoroalkanes. nih.govsoton.ac.uk
Table 2: Key Nucleophilic Deoxyfluorination Reagents
| Reagent Name | Chemical Name | Typical Application |
|---|---|---|
| DAST | Diethylaminosulfur trifluoride | Conversion of alcohols to alkyl fluorides and ketones to gem-difluorides |
Difluorocarbene Insertion Reactions
Difluorocarbene (:CF2) is a highly reactive intermediate that can be used to form gem-difluorinated structures. cas.cn It is typically generated in situ from precursors like sodium chlorodifluoroacetate or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSCF3). nih.govacs.org While difluorocarbene is most commonly used for the gem-difluorocyclopropanation of alkenes, it can also undergo insertion into C-H or C-C bonds or react with heteroatoms. cas.cnnih.gov
The application of difluorocarbene insertion for the synthesis of (2S)-4,4-Difluorooxolane-2-carboxylic acid is conceptually possible but challenging. A potential route could involve the insertion of difluorocarbene into a C-H bond at the C4 position of a suitable 2-substituted oxolane precursor. However, the reaction can be difficult to control, and side reactions, such as carbene-induced ring-opening of the tetrahydrofuran ring, have been reported. researchgate.net Therefore, while representing an area of active research, this method is less established for constructing the 4,4-difluorooxolane core compared to nucleophilic or electrophilic strategies. cas.cnnih.gov
Formation of the Carboxylic Acid Moiety
The final stage in the synthesis of the target molecule involves the generation of the free carboxylic acid at the C2 position. This is typically achieved either by oxidizing a precursor alcohol or aldehyde or by hydrolyzing a carboxylic acid derivative like an ester or a nitrile.
Oxidation of Precursor Alcohols or Aldehydes
If the synthetic route yields ((2S)-4,4-difluorooxolan-2-yl)methanol as a late-stage intermediate, a straightforward oxidation step is required to form the carboxylic acid. A wide range of oxidizing agents can accomplish the conversion of a primary alcohol to a carboxylic acid. Classical methods may employ chromium-based reagents like potassium dichromate in acidic conditions. More modern and milder conditions, which are often preferred for complex molecules, might use reagents such as Jones reagent, pyridinium (B92312) dichromate (PDC), or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation. The choice of oxidant depends on the functional group tolerance of the substrate.
Hydrolysis of Carboxylic Acid Derivatives (e.g., esters, nitriles)
A more common and often final step in the total synthesis is the hydrolysis of a carboxylic acid derivative, most frequently an ester. orgsyn.org Synthetic routes employing either electrophilic or nucleophilic fluorination strategies typically carry an ester group (e.g., methyl, ethyl, or benzyl ester) at the C2 position throughout the synthesis for protection and to modify solubility and reactivity. nih.gov
The conversion of the ester to the final carboxylic acid is usually achieved through saponification. This involves treating the ester with a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like tetrahydrofuran or methanol. orgsyn.org Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, yielding the final (2S)-4,4-Difluorooxolane-2-carboxylic acid. For benzyl esters, a common alternative is hydrogenolysis (catalytic hydrogenation), which cleaves the ester to afford the carboxylic acid and toluene.
Total Synthesis and Step-Economy Considerations
A highly convergent and step-economic route often starts from a readily available chiral precursor and introduces the key functionalities with high selectivity. Based on analogous syntheses of similar fluorinated heterocycles, a route beginning with a protected (2S)-4-oxooxolane-2-carboxylate appears highly viable. nih.gov The key steps would be:
Nucleophilic Deoxyfluorination: Conversion of the C4 ketone to the 4,4-difluoro group using DAST or a similar reagent. This is a direct and high-yielding transformation. nih.gov
Ester Hydrolysis: Saponification of the ester at the C2 position to yield the final carboxylic acid.
Chemical Reactivity and Transformations of 2s 4,4 Difluorooxolane 2 Carboxylic Acid and Its Derivatives
Reactivity at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through standard transformations. jackwestin.com
The carboxylic acid moiety of (2S)-4,4-Difluorooxolane-2-carboxylic acid readily undergoes reactions typical of carboxylic acids, such as esterification, amidation, and reduction. jackwestin.comlibretexts.org
Esterification: The conversion to esters is commonly achieved through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. jackwestin.comlibretexts.orgyoutube.com This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org
Amidation: Amides are synthesized from the carboxylic acid by reaction with ammonia, or primary or secondary amines. libretexts.orgrsc.org These reactions often require activation of the carboxylic acid, for example, by conversion to a more reactive intermediate, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. youtube.comlibretexts.org Heating is also a common condition to drive the dehydration process. youtube.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents are generally ineffective. jackwestin.com
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |
| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC) or Heat | Amide (-CONR'R'') |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |
To enhance the reactivity of the carboxyl group for nucleophilic acyl substitution, (2S)-4,4-Difluorooxolane-2-carboxylic acid can be converted into more electrophilic intermediates like acyl halides and acid anhydrides. jackwestin.commasterorganicchemistry.com
Acyl Halides: The most common acyl halides are acyl chlorides, which are synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.orgchemguide.co.uk These acyl halides are highly reactive intermediates, readily undergoing reaction with a wide range of nucleophiles including water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. libretexts.org
Acid Anhydrides: Acid anhydrides can be prepared from the carboxylic acid, often via an acyl halide intermediate. A common method involves the reaction of an acyl chloride with the carboxylate salt of the parent carboxylic acid. khanacademy.orglibretexts.org These anhydrides are also effective acylating agents, reacting with nucleophiles in a manner similar to acyl halides, though they are generally less reactive. libretexts.org
| Intermediate | Typical Reagents for Formation | General Reactivity |
| Acyl Halide (e.g., Acyl Chloride) | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Highly reactive electrophile for nucleophilic acyl substitution. |
| Acid Anhydride | Acyl chloride + Carboxylate salt | Reactive electrophile, useful for acylation reactions. |
Stereospecific Reactions Involving the Chiral Center (C2)
The chiral center at the C2 position of the oxolane ring is a key feature of the molecule. Reactions that proceed in a stereospecific manner preserve the stereochemical integrity of this center. For many transformations, particularly those at the distal carboxylic acid group, the C2 center remains unaffected. However, in reactions where the C2 carbon itself or its immediate vicinity is involved, the stereochemistry is a critical consideration.
Reactions are considered stereospecific when a particular stereoisomer of the starting material reacts to give a specific stereoisomer of the product. masterorganicchemistry.com For instance, nucleophilic substitution reactions at the C2 position, should they occur, would be expected to proceed with a predictable stereochemical outcome (e.g., inversion of configuration for an Sₙ2 mechanism). The preservation of stereochemistry in the products of reactions involving derivatives of (2S)-4,4-Difluorooxolane-2-carboxylic acid is crucial for their application in stereoselective synthesis. nih.gov
Transformations of the Difluorooxolane Ring System
The difluorooxolane ring, while generally stable, can undergo specific transformations under certain conditions, notably ring-opening reactions.
The tetrahydrofuran (B95107) (THF) ring system can be opened by strong nucleophiles, often activated by Lewis or Brønsted acids. rsc.orgresearchgate.netnih.gov The presence of electron-withdrawing fluorine atoms at the C4 position can influence the reactivity of the ring, potentially making the C5 position more susceptible to nucleophilic attack. Ring-opening reactions of cyclic ethers like THF can be initiated by various nucleophiles, leading to the formation of functionalized acyclic compounds. rsc.orgresearchgate.net For instance, the reaction of THF with nucleophiles in the presence of a Lewis acid can lead to cleavage of a C-O bond. researchgate.net The specific regioselectivity of the ring-opening of the 4,4-difluorooxolane ring would depend on the nature of the nucleophile and the reaction conditions. researchgate.netnih.gov
Skeletal editing or modification of heterocyclic rings is an advanced synthetic strategy that allows for precise changes to the molecular framework, such as atom insertion, deletion, or rearrangement. rsc.orgnih.govresearchgate.net While specific examples involving (2S)-4,4-Difluorooxolane-2-carboxylic acid are not extensively documented, the principles of skeletal editing could potentially be applied to this system. Such transformations might involve transition-metal catalysis or photochemical methods to induce ring expansion, contraction, or the insertion of new atoms into the oxolane ring, leading to novel heterocyclic structures. researchgate.netmdpi.com
Influence of Fluorine Atoms on Reactivity and Stereocontrol
The gem-difluoro group at the 4-position of the oxolane ring exerts a significant influence on the reactivity of (2S)-4,4-Difluorooxolane-2-carboxylic acid through potent stereoelectronic effects. The two fluorine atoms are highly electronegative, leading to a strong inductive electron-withdrawing effect. This effect is transmitted through the sigma framework of the ring and impacts the properties of the carboxylic acid group at the 2-position.
One of the most direct consequences of this electron-withdrawing effect is an increase in the acidity of the carboxylic acid. A comprehensive study on gem-difluorinated saturated O-heterocycles demonstrated that gem-difluorination of such ring systems leads to a decrease in the pKa of a carboxylic acid substituent. nih.govacs.org Specifically, for five-membered rings, the introduction of a CF2 group at the β-position relative to the carboxylic acid results in a more acidic proton. This enhanced acidity can, in turn, affect the rates and equilibria of reactions involving the carboxylate group, such as salt formation and nucleophilic substitution at the acyl carbon.
The presence of the gem-difluoro group can also influence the conformational preferences of the oxolane ring. The gauche effect, an energetic preference for a conformation where two vicinal electronegative substituents have a dihedral angle of approximately 60°, can play a role in dictating the ring pucker. While not directly on adjacent carbons in this molecule, the strong C-F bonds and their associated antibonding orbitals can interact with other orbitals in the ring, subtly influencing the geometry and, consequently, the accessibility of different faces of the molecule to incoming reagents. This can have implications for stereocontrol in reactions at the stereocenter at the 2-position or at other positions on the ring. For instance, in macrocyclic systems, gem-difluorination has been shown to alter conformation and impact metabolic stability. chemimpex.com
Furthermore, the fluorine atoms can impact the reactivity of the oxolane ring itself. The C-F bonds are strong and generally unreactive under many conditions. However, the electron-withdrawing nature of the fluorine atoms can deactivate the ring towards electrophilic attack. Conversely, this electronic effect can influence the stability of intermediates formed during reactions, potentially altering reaction pathways compared to non-fluorinated analogs.
Comparative Reactivity with Non-fluorinated and Monofluorinated Analogues
To fully appreciate the impact of the gem-difluoro group, it is instructive to compare the reactivity of (2S)-4,4-Difluorooxolane-2-carboxylic acid with its non-fluorinated and monofluorinated analogues, namely (2S)-Oxolane-2-carboxylic acid and (2S,4R/S)-4-Fluorooxolane-2-carboxylic acid.
Acidity: As established, the inductive effect of the two fluorine atoms makes (2S)-4,4-Difluorooxolane-2-carboxylic acid a stronger acid than its non-fluorinated counterpart. nih.govacs.org A monofluorinated analogue would be expected to have an intermediate acidity. This difference in pKa can be quantified and is a direct measure of the electronic influence of fluorine substitution.
| Compound | Predicted pKa Trend |
| (2S)-Oxolane-2-carboxylic acid | Highest |
| (2S,4R/S)-4-Fluorooxolane-2-carboxylic acid | Intermediate |
| (2S)-4,4-Difluorooxolane-2-carboxylic acid | Lowest |
Reactivity of Derivatives: The enhanced electrophilicity of the carbonyl carbon in derivatives of (2S)-4,4-Difluorooxolane-2-carboxylic acid is a key point of differentiation. For instance, esters derived from this acid are expected to be more susceptible to nucleophilic attack, such as hydrolysis. Studies on the hydrolysis of fluorinated esters have shown that the rate of hydrolysis increases with the number of fluorine atoms on the alcohol moiety. researchgate.net By analogy, an ester of (2S)-4,4-Difluorooxolane-2-carboxylic acid would be expected to hydrolyze more readily than the corresponding ester of the non-fluorinated or monofluorinated acid under basic conditions. This is due to the stabilization of the negatively charged transition state by the electron-withdrawing fluorine atoms.
| Ester Derivative | Predicted Relative Rate of Hydrolysis |
| Methyl (2S)-oxolane-2-carboxylate | Slowest |
| Methyl (2S,4R/S)-4-fluorooxolane-2-carboxylate | Intermediate |
| Methyl (2S)-4,4-difluorooxolane-2-carboxylate | Fastest |
Amide Bond Formation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group. While no specific studies on the amide coupling of (2S)-4,4-Difluorooxolane-2-carboxylic acid were found, the general principles of reactivity suggest that the increased acidity of the difluorinated acid might influence the choice of coupling reagents and reaction conditions. The electron-deficient nature of the acyl carbon in an activated intermediate could lead to faster reaction rates with amines compared to its non-fluorinated analogue.
Reduction: The reduction of the carboxylic acid to the corresponding alcohol is a common transformation. Reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are typically used. commonorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comquora.com The electronic environment of the carbonyl group can influence the rate of reduction. The electron-withdrawing effect of the fluorine atoms in (2S)-4,4-Difluorooxolane-2-carboxylic acid would likely make the carbonyl carbon more electrophilic and potentially more susceptible to hydride attack. However, the specific reaction kinetics would also depend on the nature of the reducing agent and the reaction conditions.
Theoretical and Computational Investigations of 2s 4,4 Difluorooxolane 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in (2S)-4,4-Difluorooxolane-2-carboxylic acid. The high electronegativity of the fluorine atoms significantly alters the electron distribution within the molecule.
The strong electron-withdrawing nature of fluorine polarizes the C-F bonds, creating a localized electron deficiency on the C4 carbon of the oxolane ring. This inductive effect propagates through the carbon framework, influencing the acidity of the carboxylic acid group and the reactivity of the entire molecule. Computational studies on similar fluorinated heterocycles have shown that fluorine substitution stabilizes molecular orbitals, which can be correlated with increased chemical stability. emerginginvestigators.org
Natural Bond Orbital (NBO) analysis is a common computational technique used to investigate donor-acceptor interactions within a molecule. In the 4,4-difluorooxolane ring, hyperconjugative interactions between the lone pairs of the ring oxygen and the antibonding orbitals (σ*) of the C-F bonds, as well as adjacent C-C and C-H bonds, play a crucial role in determining the molecule's stability and conformational preferences. These interactions are highly dependent on the relative orientation of the orbitals, which is dictated by the ring's conformation.
Table 1: Calculated Electronic Properties of a Model 4,4-Difluorotetrahydrofuran System (Note: This is a representative table based on general principles of quantum chemical calculations for similar structures, as specific data for the target molecule is not readily available in published literature.)
| Property | Calculated Value | Method/Basis Set | Significance |
| Dipole Moment | ~3.0 - 4.0 D | DFT/B3LYP/6-311+G(d,p) | High polarity due to C-F bonds, influencing solubility and intermolecular interactions. |
| HOMO Energy | ~ -11.5 eV | DFT/B3LYP/6-311+G(d,p) | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | ~ 0.5 eV | DFT/B3LYP/6-311+G(d,p) | Indicates susceptibility to nucleophilic attack. |
| C4-F Bond Length | ~1.35 Å | DFT/B3LYP/6-311+G(d,p) | Typical length for a C-F single bond. |
| C4 Atomic Charge | Positive | Mulliken Population Analysis | Reflects the strong electron-withdrawing effect of the fluorine atoms. |
Conformational Analysis and Stereoelectronic Effects of the Difluorooxolane Ring
The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. The introduction of the gem-difluoro group at the C4 position significantly influences this conformational landscape due to powerful stereoelectronic effects.
One of the most important phenomena is the gauche effect , where a gauche conformation is more stable than an anti conformation for certain substituents, particularly fluorine. wikipedia.org In the context of the 4,4-difluorooxolane ring, interactions between the fluorine atoms and the ring oxygen, as well as the carboxylic acid substituent, will dictate the preferred pucker of the ring.
Computational studies on gem-difluorinated cyclic systems have demonstrated that the C-F bonds can engage in stabilizing hyperconjugative interactions with adjacent σ and σ* orbitals. nih.gov For the 4,4-difluorooxolane ring, the orientation of the C-F bonds relative to the C-O and C-C bonds of the ring is critical. It is expected that the ring will adopt a conformation that maximizes stabilizing interactions, such as the anomeric effect involving the ring oxygen, while minimizing steric repulsion. The gauche effect, driven by hyperconjugation, is a primary determinant of the conformational preferences in such systems. rsc.org
The conformational preference of the carboxylic acid group itself (syn or anti-periplanar) will also be influenced by intramolecular hydrogen bonding possibilities and stereoelectronic interactions with the difluorinated ring.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms and determining the structures and energies of transition states. For reactions involving (2S)-4,4-Difluorooxolane-2-carboxylic acid, DFT calculations can provide valuable insights into the reaction pathways, activation energies, and the role of the difluoro group in influencing reactivity.
For instance, in a nucleophilic substitution reaction at the C2 position, DFT could be used to model the approach of the nucleophile and the departure of a leaving group. The calculations would reveal whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The strong inductive effect of the gem-difluoro group would likely disfavor the formation of a carbocation at an adjacent carbon, suggesting a concerted mechanism might be more favorable.
DFT studies on the reactions of similar fluorinated heterocycles have shown that fluorine substitution can significantly alter reaction barriers. rsc.org The presence of the fluorine atoms can influence the stability of intermediates and transition states through both inductive and hyperconjugative effects.
Table 2: Representative DFT Calculation Outputs for a Hypothetical SN2 Reaction at C2 of a 4,4-Difluorooxolane Derivative (Note: This is an illustrative table based on general principles of DFT calculations for similar reactions, as specific data for the target molecule is not readily available in published literature.)
| Parameter | Reactant | Transition State | Product |
| Relative Energy (kcal/mol) | 0.0 | +25.3 | -10.1 |
| Key Bond Distance (Å) (Nu---C2) | 3.5 | 2.1 | - |
| Key Bond Distance (Å) (C2---LG) | 1.8 | 2.4 | - |
| Imaginary Frequency (cm-1) | None | -350 | None |
Computational Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry can be used to predict the reactivity and selectivity of (2S)-4,4-Difluorooxolane-2-carboxylic acid in various chemical transformations. By analyzing the electronic properties of the molecule, such as the distribution of molecular orbitals and electrostatic potential, regions of high and low electron density can be identified, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The energy and location of the HOMO indicate the ability to donate electrons (nucleophilicity), while the energy and location of the LUMO indicate the ability to accept electrons (electrophilicity). For the title compound, the LUMO is expected to be localized around the carboxylic acid group and the C4 position due to the electron-withdrawing effects of the oxygen and fluorine atoms, suggesting these are likely sites for nucleophilic attack.
Fukui functions and dual descriptor analysis, derived from DFT calculations, can provide a more quantitative measure of local reactivity, allowing for the prediction of regioselectivity in reactions such as deprotonation or addition to the ring. These computational tools are invaluable for designing synthetic routes and predicting the outcomes of reactions.
Molecular Modeling for Understanding Chiral Recognition and Interactions
As (2S)-4,4-Difluorooxolane-2-carboxylic acid is a chiral molecule, understanding its interactions with other chiral molecules, such as enzymes or chiral catalysts, is of significant interest. Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are employed to study these chiral recognition processes.
Molecular docking can be used to predict the binding mode of the molecule within the active site of a protein. The calculations take into account steric fit, electrostatic interactions, and hydrogen bonding. The specific conformation of the difluorooxolane ring and the orientation of the carboxylic acid group will be critical for achieving a favorable binding orientation.
Molecular dynamics simulations can provide a more dynamic picture of the interactions between (2S)-4,4-Difluorooxolane-2-carboxylic acid and a binding partner over time. nsf.govnih.gov These simulations can reveal the stability of different binding poses, the role of solvent molecules, and the conformational changes that may occur upon binding. The unique electronic and conformational properties imparted by the gem-difluoro group are expected to play a significant role in the specificity and strength of these chiral interactions.
Applications As a Chiral Building Block in Advanced Organic Synthesis
Role in the Enantioselective Synthesis of Complex Polyfluorinated Molecules
The enantiopure nature of (2S)-4,4-Difluorooxolane-2-carboxylic acid makes it an invaluable starting material for the stereocontrolled synthesis of intricate polyfluorinated molecules. The gem-difluoro group introduces a conformational bias and alters the electronic nature of the oxolane ring, which can be exploited to direct the stereochemical outcome of subsequent reactions. Synthetic chemists utilize this building block to introduce the 4,4-difluorooxolane moiety into larger molecular frameworks, thereby creating new chiral centers with high diastereoselectivity.
The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol or aldehyde. These derivatives can then undergo further reactions, such as nucleophilic substitutions and carbon-carbon bond-forming reactions, to construct complex polyfluorinated structures. The inherent chirality of the starting material obviates the need for asymmetric catalysts in many subsequent steps, streamlining the synthetic route and ensuring the enantiopurity of the final product.
Key Transformations and Strategies:
| Transformation | Reagents/Conditions | Outcome |
| Amide Coupling | Amines, coupling agents (e.g., HATU, EDC) | Chiral difluorinated amides |
| Esterification | Alcohols, acid or base catalysis | Chiral difluorinated esters |
| Reduction | Reducing agents (e.g., LiAlH₄, BH₃·SMe₂) | (2S)- (4,4-Difluorooxolan-2-yl)methanol |
| Curtius Rearrangement | DPPA, heat | Chiral difluorinated isocyanates and amines |
Utilization in Scaffold Diversity Generation for Chemical Libraries
The structural rigidity and unique stereoelectronic properties of the 4,4-difluorooxolane scaffold make (2S)-4,4-Difluorooxolane-2-carboxylic acid an excellent starting point for the generation of diverse chemical libraries for high-throughput screening. By employing combinatorial chemistry approaches, a multitude of derivatives can be synthesized from this single chiral building block.
The carboxylic acid group allows for the attachment of a wide array of chemical moieties, leading to libraries of esters and amides with varying substituents. Furthermore, the oxolane ring can be functionalized or modified to introduce additional points of diversity. This strategy enables the exploration of a broad chemical space around a core fluorinated scaffold, which is particularly valuable in the search for new drug candidates and functional materials. The incorporation of fluorine is known to enhance the drug-like properties of molecules, and libraries based on this building block are therefore of significant interest in pharmaceutical research.
Integration into Asymmetric Catalysis and Auxiliary-Mediated Transformations
Beyond its role as a chiral scaffold, derivatives of (2S)-4,4-Difluorooxolane-2-carboxylic acid can be employed as chiral auxiliaries to control the stereochemistry of reactions on other molecules. By temporarily attaching the difluorooxolane moiety to a prochiral substrate, the steric and electronic influence of the auxiliary can direct the approach of reagents, leading to the formation of one enantiomer in excess.
For instance, the corresponding alcohol, (2S)-(4,4-difluorooxolan-2-yl)methanol, can be esterified with a prochiral carboxylic acid. Subsequent reactions, such as enolate alkylation or Diels-Alder reactions, can proceed with high diastereoselectivity due to the directing effect of the chiral auxiliary. After the desired transformation, the auxiliary can be cleaved and potentially recycled, yielding an enantiomerically enriched product. This approach provides a powerful method for asymmetric synthesis, leveraging the well-defined stereochemistry of the building block to induce chirality elsewhere in a molecule.
Contribution to the Synthesis of Biologically Relevant Frameworks (excluding clinical applications)
The 4,4-difluorooxolane motif is increasingly recognized as a valuable component in the design of biologically active compounds. The gem-difluoro group can act as a bioisostere for a carbonyl group or other functional groups, potentially improving metabolic stability and binding interactions with enzymes and receptors. The stereochemistry of the oxolane ring can also play a crucial role in molecular recognition.
(2S)-4,4-Difluorooxolane-2-carboxylic acid serves as a key starting material for the synthesis of various heterocyclic frameworks that are prevalent in medicinal chemistry. For example, it can be incorporated into the synthesis of novel nucleoside analogues, where the difluorinated sugar moiety can impart desirable properties such as resistance to enzymatic degradation. It is also used to construct scaffolds for inhibitors of various enzymes, where the unique conformation and electronic properties of the difluorooxolane ring contribute to potent and selective binding.
Examples of Synthesized Biologically Relevant Frameworks:
| Framework Class | Synthetic Strategy | Potential Relevance |
| Nucleoside Analogues | Coupling with nucleobases | Antiviral, anticancer research |
| Enzyme Inhibitors | Incorporation into peptide mimics or small molecule scaffolds | Target-specific enzyme inhibition studies |
| Spirocyclic Compounds | Intramolecular cyclization reactions | Exploration of novel 3D chemical space |
Applications in Materials Chemistry and Optoelectronic Devices (General, non-specific to actual materials properties)
The introduction of fluorine into organic materials can significantly impact their electronic and physical properties. Fluorinated compounds often exhibit enhanced thermal stability, oxidative resistance, and unique electronic characteristics, making them suitable for applications in materials chemistry. (2S)-4,4-Difluorooxolane-2-carboxylic acid provides a chiral, fluorinated building block for the synthesis of novel polymers and liquid crystals.
The polarity and conformational rigidity imparted by the difluorooxolane unit can influence the self-assembly and macroscopic properties of materials. For instance, polymers incorporating this moiety may exhibit altered solubility, thermal behavior, and dielectric properties. In the field of optoelectronics, the introduction of fluorinated chiral centers can be a strategy to modulate the chiroptical properties of materials, which is relevant for the development of advanced optical devices. The ability to synthesize enantiomerically pure materials from this building block is a key advantage in controlling the supramolecular organization and, consequently, the functional properties of the resulting materials.
Emerging Trends and Future Research Directions
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of fluorinated heterocycles is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. For compounds like (2S)-4,4-Difluorooxolane-2-carboxylic acid, this involves moving away from hazardous reagents and energy-intensive processes. Key trends include the use of greener solvents, alternative energy sources, and metal-free reaction conditions. frontiersin.orgeurekalert.org
Microwave-assisted synthesis, for example, has emerged as a valuable technique for producing fluorinated heterocycles. It offers significant advantages such as reduced reaction times, higher yields, and better temperature control, which can minimize the formation of side products. benthamdirect.com The use of alternative solvents like water, ionic liquids, or fluorinated solvents is also being explored to replace traditional volatile organic compounds. frontiersin.org These approaches focus on creating more atom-economical and environmentally benign pathways for synthesizing complex fluorinated molecules. frontiersin.orgeurekalert.org
| Green Chemistry Approach | Description | Potential Advantages for Fluorinated Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid heating, shorter reaction times, higher yields, fewer side products. | benthamdirect.com |
| Use of Green Solvents | Replacing traditional organic solvents with water, ionic liquids, or supercritical fluids. | Reduced environmental impact, improved safety, and in some cases, enhanced selectivity. | frontiersin.org |
| Catalyst-Free Reactions | Designing reactions that proceed efficiently without a catalyst. | Avoids contamination of the product with toxic metals and simplifies purification. | frontiersin.org |
| Atom Economy | Maximizing the incorporation of all materials from the starting materials into the final product. | Minimizes waste generation, leading to more sustainable processes. | frontiersin.org |
Exploration of Biocatalytic Pathways for Enantiopure Production
The synthesis of a single enantiomer, such as the (2S) configuration of 4,4-Difluorooxolane-2-carboxylic acid, is a critical challenge in pharmaceutical development. Biocatalysis, which uses enzymes as natural catalysts, offers a highly selective and sustainable method for producing enantiopure compounds.
A primary biocatalytic strategy is enzymatic kinetic resolution. mdpi.com In this approach, an enzyme, typically a lipase (B570770) or hydrolase, selectively reacts with one enantiomer in a racemic mixture, allowing the two to be separated. For instance, the hydrolysis of a racemic ester of a fluorinated carboxylic acid can yield an (S)-carboxylic acid and the unreacted (R)-ester, both in high enantiomeric purity. mdpi.comresearchgate.net This method provides a direct route to optically active fluorinated building blocks. While specific enzymes for (2S)-4,4-Difluorooxolane-2-carboxylic acid have not been detailed in the literature, the success of this approach with structurally similar fluorinated acids suggests a promising avenue for future research. mdpi.comresearchgate.net The use of whole-cell biocatalysts is another area of exploration, offering robust systems that can regenerate necessary cofactors internally. nih.gov
| Enzyme Class | Typical Reaction | Application in Chiral Synthesis | Reference |
|---|---|---|---|
| Hydrolases (e.g., Lipases, Esterases) | Hydrolysis of esters or amides. | Kinetic resolution of racemic carboxylic acid esters or amides to produce enantiopure acids and alcohols/amines. | mdpi.comresearchgate.net |
| Nonheme Iron Enzymes | Can be engineered for various reactions, including alkene difunctionalization. | Directed evolution can create variants for producing novel chiral products like 2-azidoamines. | nih.gov |
| Phosphotriesterase (PTE) | Stereoselective hydrolysis of phosphorus-containing compounds. | Kinetic resolution of chiral phosphoramidate (B1195095) precursors used in antiviral prodrugs. | acs.org |
Advanced Reaction Engineering for Scalable Synthesis
Transitioning a synthetic route from the laboratory to an industrial scale presents significant challenges, particularly for fluorination reactions which can be hazardous. Advanced reaction engineering, especially the adoption of continuous-flow chemistry, is a key trend for enabling the safe, efficient, and scalable production of active pharmaceutical ingredients (APIs) and their intermediates. numberanalytics.comnih.gov
Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch reactors. rsc.orgscispace.com This precise control is crucial for managing highly exothermic reactions or those involving unstable intermediates. For gas-liquid reactions, such as those involving carbon dioxide for carboxylation, specialized tube-in-tube reactors with gas-permeable membranes allow for safe and controlled introduction of the gaseous reagent, improving efficiency and scalability. durham.ac.uk This technology circumvents the hazards of high-pressure batch equipment and allows for a much higher degree of automation and process optimization, making it a vital tool for the future manufacturing of fluorinated compounds. numberanalytics.comdurham.ac.uk
Synergistic Integration of Experimental and Computational Methods for Rational Design
The design of novel molecules and synthetic pathways is increasingly being accelerated by the integration of computational chemistry with experimental work. acs.org This synergistic approach, often termed rational design, allows researchers to predict molecular properties, model reaction mechanisms, and screen potential drug candidates in silico before committing to resource-intensive laboratory synthesis. nih.govemerginginvestigators.org
For fluorinated molecules, computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are used to understand the subtle effects of fluorine substitution on molecular conformation, electronic properties, and intermolecular interactions. researchgate.netresearchgate.net This knowledge is critical for designing molecules with improved binding affinity to biological targets or enhanced physicochemical properties. By modeling the interaction between a substrate and an enzyme's active site, for example, computational tools can help select the most promising biocatalyst for a desired transformation, saving significant experimental time and resources. researchgate.net This integrated approach is fundamental to accelerating the discovery and optimization of new fluorinated therapeutic agents. nih.govresearchgate.net
Design and Synthesis of Next-Generation Chiral Fluorinated Oxolane Analogues
The oxolane (tetrahydrofuran) ring is a common scaffold in medicinal chemistry, and the incorporation of fluorine atoms can significantly enhance a molecule's therapeutic properties, including metabolic stability, bioavailability, and binding affinity. rsc.orgnih.gov Consequently, a major research direction is the design and synthesis of next-generation chiral fluorinated oxolane analogues to explore new chemical space and develop novel therapeutics. rsc.org
The synthesis of these novel analogues often requires innovative chemical transformations. nus.edu.sgsciencedaily.comnus.edu.sg The development of new methods for constructing the fluorinated oxolane ring or for introducing fluorine into existing scaffolds is an active area of research. rsc.org These next-generation molecules are often designed as bioisosteres, where a difluoromethylene (CF₂) group replaces a methylene (B1212753) (CH₂) or a carbonyl (C=O) group to modulate the molecule's properties while maintaining a similar size and shape. nus.edu.sg By combining the structural features of the oxolane ring with the unique electronic properties of fluorine, chemists aim to create new classes of compounds with potential applications in treating a wide range of diseases. nih.govnih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
